molecular formula C21H24ClNO4S B15099620 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B15099620
M. Wt: 421.9 g/mol
InChI Key: LSHCMSHAXDAFSL-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a central acetamide core substituted with a 2-chlorophenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-ethylbenzyl group. The sulfone (1,1-dioxidotetrahydrothiophen) group enhances metabolic stability and solubility, while the chlorophenoxy and ethylbenzyl substituents may influence receptor binding and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide typically involves multiple steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This involves the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide.

    Coupling Reaction: The 2-chlorophenoxyacetic acid is then coupled with 1,1-dioxidotetrahydrothiophene and 4-ethylbenzylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Phenols, ethers.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide may have various scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Features

The target compound shares a common acetamide backbone with the following analogs:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
Target: 2-(2-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide 2-Chlorophenoxy, 4-ethylbenzyl, 1,1-dioxidotetrahydrothiophen-3-yl C20H22ClNO4S (inferred) ~424 (estimated)
N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide 2-Methoxyphenoxy, 4-chlorobenzyl, 1,1-dioxidotetrahydrothiophen-3-yl C20H22ClNO5S 423.91
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide 4-Methoxyphenyl, allylacetamido, 4-chlorobenzyl C21H23ClN2O3 386.87
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide 2-Chlorophenyl, 6-trifluoromethylbenzothiazole C15H10ClF3N2OS 358.77

Key Observations :

  • Phenoxy vs. Phenyl Substitutions: The 2-chlorophenoxy group in the target compound may confer higher electron-withdrawing effects compared to methoxyphenoxy () or simple phenyl groups (), influencing binding affinity .
  • Benzyl vs. Heterocyclic Moieties : The 4-ethylbenzyl group in the target contrasts with benzothiazole derivatives (), which often exhibit enhanced bioactivity due to aromatic stacking interactions .
  • Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group (common in and ) improves solubility and oxidative stability compared to non-sulfonated analogs .

Physicochemical Properties

Property Target Compound (Inferred)
Melting Point Not reported Not reported 124.9–125.4°C
LogP (Lipophilicity) Moderate (estimated) Higher (due to Cl) Moderate
Solubility Improved (sulfone group) Moderate Low (non-polar groups)

Properties

Molecular Formula

C21H24ClNO4S

Molecular Weight

421.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C21H24ClNO4S/c1-2-16-7-9-17(10-8-16)13-23(18-11-12-28(25,26)15-18)21(24)14-27-20-6-4-3-5-19(20)22/h3-10,18H,2,11-15H2,1H3

InChI Key

LSHCMSHAXDAFSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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